N-(2,3-dihydro-1,4-benzodioxin-6-yl)-12-(3,4-dihydroxyphenyl)-4-methyl-2-oxo-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-12-(3,4-dihydroxyphenyl)-4-methyl-2-oxo-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O6S2/c1-11-19-22(36-20(11)21(31)25-13-3-5-17-18(9-13)34-7-6-33-17)26-24-28(23(19)32)27-14(10-35-24)12-2-4-15(29)16(30)8-12/h2-5,8-9,29-30H,6-7,10H2,1H3,(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUNMLHUIGCALE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N3C(=N2)SCC(=N3)C4=CC(=C(C=C4)O)O)C(=O)NC5=CC6=C(C=C5)OCCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-12-(3,4-dihydroxyphenyl)-4-methyl-2-oxo-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide typically involves multi-step organic reactions. The starting materials often include 2,3-dihydro-1,4-benzodioxin and 3,4-dihydroxyphenyl derivatives. The synthesis may involve:
Formation of the Benzodioxin Ring: This can be achieved through cyclization reactions under acidic or basic conditions.
Introduction of the Dihydroxyphenyl Group: This step may involve electrophilic aromatic substitution reactions.
Formation of the Triazatricyclo Structure: This complex structure can be synthesized through a series of cyclization and condensation reactions.
Final Coupling and Functionalization: The final steps involve coupling the intermediate compounds and introducing the carboxamide group.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-12-(3,4-dihydroxyphenyl)-4-methyl-2-oxo-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide can undergo various chemical reactions including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzodioxin ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxyphenyl group would yield quinones, while reduction of the carbonyl group would yield alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits promising biological activities that can be leveraged in drug development:
1.1 Anticancer Activity
Research indicates that compounds with similar structures have shown significant anticancer properties. The presence of the triazine ring system is often linked to enhanced biological activity against various cancer cell lines. Studies have demonstrated that derivatives of triazine compounds can inhibit tumor growth and induce apoptosis in cancer cells .
1.2 Anti-inflammatory Effects
The compound's structural features allow it to potentially act as an anti-inflammatory agent. Molecular docking studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, such as lipoxygenases . Such inhibition can lead to reduced inflammation in various conditions.
1.3 Antimicrobial Properties
Compounds with benzodioxin moieties have been reported to exhibit antimicrobial activities against a range of pathogens. The unique structure of this compound may enhance its efficacy against resistant strains of bacteria and fungi .
Material Science Applications
2.1 Polymer Chemistry
The unique chemical structure of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-12-(3,4-dihydroxyphenyl)-4-methyl-2-oxo-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide suggests potential applications in polymer chemistry as a monomer or additive to enhance the properties of polymers . Its incorporation could lead to materials with improved thermal stability and mechanical properties.
2.2 Sensor Technology
The compound's ability to undergo specific chemical reactions makes it a candidate for use in sensor technology. Its reactivity can be harnessed for the development of sensors that detect environmental pollutants or biological markers .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-12-(3,4-dihydroxyphenyl)-4-methyl-2-oxo-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The specific pathways involved depend on the biological context, but may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with two analogs identified in the provided evidence:
Structural and Functional Insights:
- Heteroatom Variations :
- Research Implications :
- Compounds like those in and are primarily used in early-stage research, suggesting similar applications for the target compound (e.g., kinase inhibition or antimicrobial studies) .
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-12-(3,4-dihydroxyphenyl)-4-methyl-2-oxo-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and therapeutic implications of this compound based on diverse research findings.
Synthesis and Structural Characteristics
The synthesis of compounds containing the benzodioxin moiety typically involves multi-step organic reactions. For instance, the compound can be synthesized starting from 2,3-dihydrobenzo[1,4]dioxin derivatives through various methods including acylation and coupling reactions with substituted phenyl groups.
Example Synthesis Pathway
- Starting Material : 2,3-Dihydrobenzo[1,4]dioxin.
- Reagents : Various acyl chlorides and coupling agents.
- Conditions : Typically performed in polar solvents under controlled temperatures.
Enzyme Inhibition Studies
Research has demonstrated that derivatives of 2,3-dihydrobenzo[1,4]dioxin exhibit significant enzyme inhibitory activities. For example:
- Acetylcholinesterase Inhibition : Compounds derived from 2,3-dihydrobenzo[1,4]dioxin were screened for their ability to inhibit acetylcholinesterase (AChE), which is crucial for treating Alzheimer's disease (AD). The most potent inhibitors showed IC50 values in the low micromolar range .
- α-Glucosidase Inhibition : Another study highlighted the potential of these compounds in managing Type 2 Diabetes Mellitus (T2DM) through α-glucosidase inhibition .
| Compound | Target Enzyme | IC50 Value (μM) |
|---|---|---|
| Compound A | Acetylcholinesterase | 5.8 |
| Compound B | α-Glucosidase | 12 |
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of benzodioxin derivatives:
- Antibacterial Activity : Compounds were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Some derivatives showed comparable or superior activity to standard antibiotics like norfloxacin .
| Microorganism | Compound Tested | Activity |
|---|---|---|
| Staphylococcus aureus | Compound C | Effective |
| Escherichia coli | Compound D | Moderate |
Anticancer Potential
The triazatricyclo structure present in the compound suggests potential anticancer activity. Studies have indicated that modifications to the benzodioxin core can enhance cytotoxicity against various cancer cell lines .
Case Studies and Research Findings
- Case Study on Alzheimer’s Disease :
- Diabetes Management :
- Antimicrobial Efficacy :
Q & A
Q. What synthetic strategies are effective for constructing the tricyclic core of this compound?
The tricyclic core requires multi-step cyclocondensation reactions. Key steps include:
- Cyclization : Use of diaryliodonium salts (e.g., dibenzo[b,d]iodol-5-ium trifluoromethanesulfonate) to facilitate ring closure under controlled pH (Na₂CO₃) and solvent polarity (DMF or acetonitrile) .
- Heterocycle formation : Thiadiazine or oxadiazole intermediates (e.g., 1,3,4-oxadiazol-2-yl derivatives) can be synthesized via condensation reactions with carboxamide precursors, as seen in analogous benzodioxin-containing compounds .
- Catalytic optimization : LiH or potassium carbonate improves reaction efficiency by deprotonating intermediates .
Q. What spectroscopic techniques are critical for structural elucidation?
- NMR spectroscopy : 1H/13C NMR and 2D experiments (e.g., COSY, HSQC) resolve complex aromatic and heterocyclic proton environments .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula and fragmentation patterns, particularly for sulfur- and nitrogen-rich scaffolds .
- X-ray crystallography : Essential for confirming stereochemistry in tricyclic systems, though crystallization may require tailored solvent systems (e.g., DMF/water mixtures) .
Q. How can biological activity be preliminarily screened?
- Enzyme inhibition assays : Test against targets like acetylcholinesterase or tyrosine kinases using fluorometric or colorimetric substrates (e.g., Ellman’s reagent for thiol detection) .
- Antimicrobial screening : Use microdilution methods (MIC/MBC) in bacterial/fungal models, noting structural similarities to benzofuran derivatives with reported activity .
Advanced Research Questions
Q. How can computational methods predict reaction pathways for this compound?
- Quantum chemical calculations : Employ density functional theory (DFT) to model transition states and optimize cyclization steps, reducing trial-and-error experimentation .
- AI-driven simulations : Integrate COMSOL Multiphysics with machine learning to predict solvent effects, reaction yields, and side-product formation in real time .
- Reaction path search : Use software like GRRM to identify low-energy pathways for heterocycle formation, validated by experimental data .
Q. How to resolve discrepancies in reported enzyme inhibition efficacy?
- Orthogonal assays : Cross-validate using SPR (surface plasmon resonance) for binding kinetics and cellular assays (e.g., Western blotting for downstream pathway modulation) .
- Structure-activity relationship (SAR) analysis : Modify substituents (e.g., dihydroxyphenyl vs. ethoxyphenyl groups) and compare IC₅₀ values to identify critical pharmacophores .
- Molecular docking : Map binding poses in enzyme active sites (e.g., tyrosine kinase domains) to explain variability in inhibitory potency .
Q. What strategies mitigate solubility challenges in biological testing?
- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain compound stability while avoiding cytotoxicity .
- Prodrug design : Introduce hydrolyzable groups (e.g., pivaloyloxymethyl) to enhance aqueous solubility, as demonstrated in benzamide analogs .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability, leveraging particle size optimization techniques (e.g., dynamic light scattering) .
Q. How to design targeted delivery systems for this compound?
- Ligand conjugation : Attach targeting moieties (e.g., folate or RGD peptides) via thiol-maleimide click chemistry, ensuring linker stability in physiological conditions .
- pH-responsive carriers : Use poly(lactic-co-glycolic acid) (PLGA) nanoparticles that degrade in acidic tumor microenvironments .
- In vivo pharmacokinetics : Monitor blood-brain barrier penetration using LC-MS/MS in rodent models, critical for CNS-targeted applications .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
